

Safety and handling of 6-Hydroxy chlorzoxazone-d2

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Compound of Interest

Compound Name: 6-Hydroxy chlorzoxazone-d2

Cat. No.: B585203

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An In-depth Technical Guide on the Safety and Handling of **6-Hydroxy chlorzoxazone-d2**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key metabolic pathways associated with **6-Hydroxy chlorzoxazone-d2**. The information is intended to support researchers and professionals in drug development in the safe and effective use of this compound.

Introduction

6-Hydroxy chlorzoxazone-d2 is the deuterium-labeled version of 6-Hydroxy chlorzoxazone, the primary metabolite of the centrally acting muscle relaxant, chlorzoxazone.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for analytical and pharmacokinetic studies, enabling precise quantification of chlorzoxazone and its metabolites in biological samples through methods like mass spectrometry and liquid chromatography.[2]

Chlorzoxazone is metabolized into 6-Hydroxy chlorzoxazone primarily by the cytochrome P450 enzyme CYP2E1.[3]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for **6-Hydroxy chlorzoxazone-d2** is not readily available, the safety profile is expected to be very similar to its non-deuterated counterpart, 6-

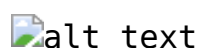
Hydroxy chlorzoxazone. The following data is derived from the SDS for 6-Hydroxy chlorzoxazone and its parent compound, chlorzoxazone.

Hazard Identification

6-Hydroxy chlorzoxazone is classified with the following hazards:

- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation

Pictogram:



Signal Word: Warning

Precautionary Statements

The following precautionary statements are recommended when handling 6-Hydroxy chlorzoxazone and, by extension, its deuterated form:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash hands and face thoroughly after handling.[4]
- P270: Do not eat, drink or smoke when using this product.[4]
- P280: Wear protective gloves, eye protection.[4]
- P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]
- P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice or attention. Take off contaminated clothing and wash it

before reusing.[4]

- P305+P351+P338+P337+P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.[4]

Quantitative Data

The following tables summarize the available quantitative data for **6-Hydroxy chlorzoxazone-d2** and its related compounds.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₂ D ₂ ClNO ₃	[1][5]
Molecular Weight	187.58 g/mol	[1][5]
CAS Number	1432065-00-3	[1][5][6]
Appearance	Solid	[4]
Purity	>95% (HPLC)	[5]
Melting Point	240-242°C (for non-deuterated form)	[7]
Storage Temperature	+4°C or -20°C	[3][5][8]
Stability	≥ 4 years at -20°C	[3]

Table 2: Toxicological Data (for Chlorzoxazone and 6-Hydroxy chlorzoxazone)

Compound	Test Type	Route of Administration	Species	Value	Source(s)
Chlorzoxazone	LD50	Oral	Rat	763 mg/kg	[4]
Chlorzoxazone	LD50	Intraperitoneal	Rat	150 mg/kg	[4]
Chlorzoxazone	LD50	Subcutaneous	Mouse	170 mg/kg	[4]
6-Hydroxy chlorzoxazone	LD50	Oral	Mouse	2,500 mg/kg	
6-Hydroxy chlorzoxazone	LD50	Intraperitoneal	Mouse	550 mg/kg	

Table 3: Pharmacokinetic Parameters (for Chlorzoxazone and 6-Hydroxy chlorzoxazone in Humans)

Parameter	Chlorzoxazone	6-Hydroxy chlorzoxazone	Source(s)
Tmax (Time to Peak Plasma Conc.)	2.00 +/- 0.82 hrs	3.05 +/- 1.17 hrs	[9]
Cmax (Peak Plasma Concentration)	7.15 +/- 2.09 µg/ml	1.77 +/- 0.50 µg/ml	[9]
AUC ₀₋₈ (Area Under the Curve)	25.47 +/- 7.11 µg·hr/ml	7.32 +/- 2.21 µg·hr/ml	[9]
AUC _{0-∞} (Area Under the Curve)	27.52 +/- 8.05 µg·hr/ml	8.50 +/- 2.78 µg·hr/ml	[9]
t _{1/2} (Elimination Half-life)	1.49 +/- 0.32 hrs	1.95 +/- 0.73 hrs	[9]

Experimental Protocols

As **6-Hydroxy chlorzoxazone-d2** is primarily used as an internal standard in pharmacokinetic studies, the following is a generalized protocol for its use in such an experiment.

General Protocol for In Vivo Pharmacokinetic Study in Rodents

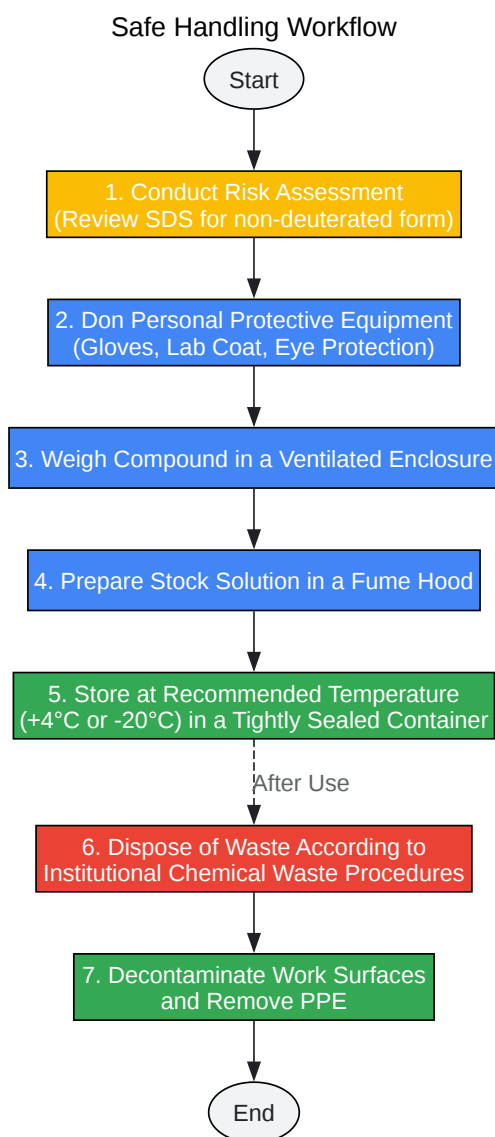
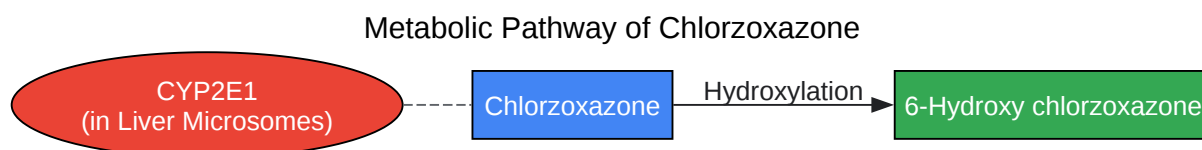
- Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) for at least one week before the experiment with free access to food and water.
- Dosing Preparation:
 - Prepare a dosing solution of chlorzoxazone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
 - Prepare a stock solution of **6-Hydroxy chlorzoxazone-d2** in a suitable solvent (e.g., methanol or DMSO) for use as an internal standard.
- Dosing:

- Administer a single oral or intravenous dose of chlorzoxazone to the rodents. A typical oral dose might be 50 mg/kg, and a typical intravenous dose might be 20 mg/kg.[10]
- Sample Collection:
 - Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours) via a cannulated vessel or tail vein.
 - Collect urine samples over specified intervals.
- Sample Processing:
 - Centrifuge blood samples to separate plasma.
 - Store plasma and urine samples at -80°C until analysis.
- Sample Analysis (LC-MS/MS):
 - Protein Precipitation: Precipitate proteins in plasma samples by adding a solvent like acetonitrile.
 - Internal Standard Spiking: Add a known amount of **6-Hydroxy chlorzoxazone-d2** internal standard solution to all samples, calibrators, and quality controls.
 - Extraction: Perform liquid-liquid or solid-phase extraction to isolate the analytes.
 - LC-MS/MS Analysis: Inject the processed samples into an LC-MS/MS system to quantify the concentrations of chlorzoxazone and 6-Hydroxy chlorzoxazone. The deuterated internal standard allows for accurate quantification by correcting for matrix effects and variations in sample processing.
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) using appropriate software.

Visualizations

Metabolic Pathway of Chlorzoxazone

The primary metabolic pathway of chlorzoxazone involves its hydroxylation to 6-Hydroxy chlorzoxazone by the CYP2E1 enzyme in the liver.



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